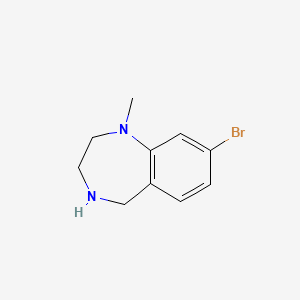
rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol” is a chiral compound with a cyclobutane ring substituted with a sulfanylmethyl group and a hydroxyl group The term “rac-” indicates that it is a racemic mixture, containing equal amounts of both enantiomers (1R,2S) and (1S,2R)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions of alkenes.
Introduction of Sulfanylmethyl Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the cyclobutane ring is replaced by a sulfanylmethyl group.
Hydroxyl Group Addition: The hydroxyl group can be introduced via hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the sulfanylmethyl group or the hydroxyl group.
Substitution: Various substitution reactions can occur at the sulfanylmethyl group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like thiols, amines, or halides under suitable conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Inhibition Studies: Potential use in studying enzyme inhibition mechanisms.
Medicine
Drug Development: Potential use as a scaffold for developing new pharmaceuticals.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol would depend on its specific application. In enzyme inhibition, for example, it may interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol: The non-racemic form of the compound.
Cyclobutanol: A simpler compound with only a hydroxyl group on the cyclobutane ring.
2-(Sulfanylmethyl)cyclobutane: A compound with only the sulfanylmethyl group on the cyclobutane ring.
Propriétés
Formule moléculaire |
C5H10OS |
|---|---|
Poids moléculaire |
118.20 g/mol |
Nom IUPAC |
(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C5H10OS/c6-5-2-1-4(5)3-7/h4-7H,1-3H2/t4-,5-/m1/s1 |
Clé InChI |
CBAAUWUNZGQQMO-RFZPGFLSSA-N |
SMILES isomérique |
C1C[C@H]([C@H]1CS)O |
SMILES canonique |
C1CC(C1CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate](/img/structure/B15304525.png)
![5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B15304530.png)
![tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate](/img/structure/B15304537.png)







![Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B15304593.png)
